N-[(1S)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide
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Overview
Description
N-[(1S)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide is a complex organic compound that features a combination of silyl, phosphanyl, and sulfinamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide.
Reduction: The phosphanyl group can be reduced to a phosphine.
Substitution: The silyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinamide group would yield a sulfonamide, while reduction of the phosphanyl group would yield a phosphine .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. It is also employed in the synthesis of complex organic molecules and as a protecting group for sensitive functional groups .
Biology and Medicine
In biology and medicine, derivatives of this compound are investigated for their potential as enzyme inhibitors and therapeutic agents. The unique combination of functional groups allows for interactions with biological targets, making it a valuable tool in drug discovery .
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It is also explored for use in electronic devices and sensors .
Mechanism of Action
The mechanism of action of N-[(1S)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide involves its interaction with molecular targets through its functional groups. The silyl group provides steric protection, the phosphanyl group can participate in coordination chemistry, and the sulfinamide group can form hydrogen bonds and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl(diphenyl)silyl chloride: Used as a protecting group for hydroxyl groups.
Diphenylphosphine: A simpler phosphanyl compound used in various organic reactions.
tert-Butanesulfinamide: A chiral auxiliary used in asymmetric synthesis.
Uniqueness
N-[(1S)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide is unique due to the combination of silyl, phosphanyl, and sulfinamide groups in a single molecule. This combination provides a versatile platform for various chemical transformations and applications in different fields .
Properties
Molecular Formula |
C40H46NO2PSSi |
---|---|
Molecular Weight |
663.9 g/mol |
IUPAC Name |
N-[(1S)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C40H46NO2PSSi/c1-39(2,3)45(42)41-37(31-44(32-21-11-7-12-22-32)33-23-13-8-14-24-33)36-29-19-20-30-38(36)43-46(40(4,5)6,34-25-15-9-16-26-34)35-27-17-10-18-28-35/h7-30,37,41H,31H2,1-6H3/t37-,45?/m1/s1 |
InChI Key |
ZPKWNQHLTCPFJE-TVPBMERNSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3[C@@H](CP(C4=CC=CC=C4)C5=CC=CC=C5)NS(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3C(CP(C4=CC=CC=C4)C5=CC=CC=C5)NS(=O)C(C)(C)C |
Origin of Product |
United States |
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